molecular formula C8H12N2OS B7873670 (S)-2-Amino-N-thiophen-3-ylmethyl-propionamide

(S)-2-Amino-N-thiophen-3-ylmethyl-propionamide

Cat. No.: B7873670
M. Wt: 184.26 g/mol
InChI Key: GAJDYLDFQIFOAH-LURJTMIESA-N
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Description

(S)-2-Amino-N-thiophen-3-ylmethyl-propionamide is a chiral compound featuring an amino group, a thiophene ring, and a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available thiophene derivatives and amino acids.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Optimization of Reaction Conditions: Temperature, solvent choice, and reaction time are optimized for maximum yield.

    Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, leading to sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for thiophene oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide group.

    Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution at the amino group.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: N-substituted derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to the presence of the thiophene ring.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

    Protein Binding: Studied for its ability to bind to proteins, influencing their function.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and antimicrobial properties.

Industry

    Material Science:

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the amino and amide groups can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N-thiophen-3-ylmethyl-propionamide: The enantiomer of the compound, which may have different biological activities.

    Thiophene-2-carboxamide: Lacks the amino group, leading to different reactivity and applications.

    2-Amino-3-thiophenecarboxylic acid: Contains a carboxylic acid group instead of the amide, affecting its chemical properties and uses.

Uniqueness

(S)-2-Amino-N-thiophen-3-ylmethyl-propionamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Its chiral nature also allows for enantioselective interactions in biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S)-2-amino-N-(thiophen-3-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-6(9)8(11)10-4-7-2-3-12-5-7/h2-3,5-6H,4,9H2,1H3,(H,10,11)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJDYLDFQIFOAH-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CSC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=CSC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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